molecular formula C20H21N3O3 B6135617 N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide

Cat. No. B6135617
M. Wt: 351.4 g/mol
InChI Key: YXOOUPOWBGMBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. It was first discovered in the 1980s and has since undergone extensive research in both preclinical and clinical settings. In

Mechanism of Action

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) that is found in immune cells. This binding triggers a cascade of events that leads to the production of cytokines and chemokines, which recruit immune cells to the site of the tumor. These immune cells then attack the cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, as well as activate immune cells such as T cells and natural killer cells. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide has also been shown to increase blood flow to tumors, which can enhance the delivery of other cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and its role in cancer treatment. However, there are also limitations to using N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide in lab experiments. It can be difficult to obtain and is expensive, which can limit its use in certain studies.

Future Directions

There are several future directions for research on N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide. One area of interest is in understanding how N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide can be used in combination with other cancer treatments to enhance their effectiveness. Another area of interest is in developing new formulations of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide that can improve its delivery to tumors. Additionally, there is ongoing research into the use of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide in combination with immunotherapy, which could lead to even more effective cancer treatments.

Synthesis Methods

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the condensation of 2,3-dihydro-1H-inden-2-ylamine with ethyl acetoacetate to form a pyrrolidine intermediate. This intermediate is then reacted with 2-methoxy-5-nitropyridine to form the final product, N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide. The synthesis process has been optimized over the years to improve yield and purity of the final product.

Scientific Research Applications

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of different cancer types, including lung, breast, and colon cancer. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide has also been studied for its ability to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-26-20-17(7-4-8-21-20)19(25)22-15-11-18(24)23(12-15)16-9-13-5-2-3-6-14(13)10-16/h2-8,15-16H,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOOUPOWBGMBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2CC(=O)N(C2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxynicotinamide

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